molecular formula C5H4F2O3 B1465128 2,2-Difluoroglutaric anhydride CAS No. 79361-03-8

2,2-Difluoroglutaric anhydride

Cat. No. B1465128
CAS RN: 79361-03-8
M. Wt: 150.08 g/mol
InChI Key: JICFSEVPEYNTTG-UHFFFAOYSA-N
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Description

2,2-Difluoroglutaric anhydride is a chemical compound with the molecular formula C5H4F2O3 . It has a molecular weight of 150.08 .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoroglutaric anhydride consists of a five-membered ring with two fluorine atoms attached to one of the carbon atoms .

Scientific Research Applications

Synthesis of Bio-based Polymers

2,2-Difluoroglutaric anhydride can be utilized in the synthesis of bio-based polymers. These polymers are gaining attention due to their potential to replace traditional petroleum-based plastics with more sustainable options. The unique properties of difluorinated compounds can impart high thermal stability and chemical resistance to the resulting polymers .

Drug Delivery Systems

In pharmaceuticals, 2,2-Difluoroglutaric anhydride may be involved in modifying nanocarriers for targeted drug delivery. The difluorinated structure could enhance the carrier’s stability and control the release of therapeutic agents .

Material Science

The compound’s application in material science includes the development of novel materials with specific properties such as increased strength or improved electrical conductivity. Its incorporation into materials could lead to advancements in electronics, construction, and automotive industries .

Environmental Science

2,2-Difluoroglutaric anhydride could play a role in environmental science by contributing to the synthesis of environmentally friendly materials. These materials can be designed to degrade more efficiently, reducing long-term environmental impact .

Biochemistry

In biochemistry, 2,2-Difluoroglutaric anhydride might be used in the study of metabolic pathways. Its difluorinated structure can serve as an analog to naturally occurring metabolic compounds, helping to elucidate enzyme mechanisms or metabolic disruptions .

Food Technology

Though not directly used in food, 2,2-Difluoroglutaric anhydride could indirectly impact food technology through the development of food packaging materials. Its properties could lead to the creation of packaging that better preserves the quality and extends the shelf life of food products .

Agriculture

In agriculture, research could explore the use of 2,2-Difluoroglutaric anhydride in the synthesis of agrochemicals. Its structural properties might be beneficial in creating more effective pesticides or fertilizers that are safer for the environment .

Industrial Applications

Finally, 2,2-Difluoroglutaric anhydride’s potential industrial applications include its use as an intermediate in chemical manufacturing processes. It could be a key component in the production of various industrial chemicals, contributing to more efficient and potentially greener manufacturing practices .

properties

IUPAC Name

3,3-difluorooxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2O3/c6-5(7)2-1-3(8)10-4(5)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICFSEVPEYNTTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)OC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroglutaric anhydride

Synthesis routes and methods

Procedure details

A solution of 5 g of 2,2-difluoroglutaric acid in 20 ml of acetic anhydride is refluxed for two hrs, 5 ml of the resulting solution is distilled off at ordinary pressure and the residual solution freed from acetic anhydride under reduced pressure. The resulting oil consists of 2,2-difluoroglutaric anhydride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Difluoroglutaric anhydride
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2,2-Difluoroglutaric anhydride
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2,2-Difluoroglutaric anhydride
Reactant of Route 6
2,2-Difluoroglutaric anhydride

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